Morpholine, 4-((2-methoxyphenoxy)acetyl)-
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Overview
Description
Morpholine, 4-((2-methoxyphenoxy)acetyl)- is a chemical compound that belongs to the morpholine family Morpholine itself is a heterocyclic amine with both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives, including 4-((2-methoxyphenoxy)acetyl)-morpholine, typically involves the reaction of morpholine with appropriate acylating agents. One common method involves the reaction of morpholine with 2-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of morpholine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((2-methoxyphenoxy)acetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-((2-methoxyphenoxy)acetyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of morpholine, 4-((2-methoxyphenoxy)acetyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific enzyme or biological target being studied .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound with similar chemical properties but lacking the 4-((2-methoxyphenoxy)acetyl) group.
Piperidine: Another heterocyclic amine with similar reactivity but different structural features.
Tetrahydrofuran: An ether with similar solvent properties but lacking the amine functionality.
Uniqueness
Morpholine, 4-((2-methoxyphenoxy)acetyl)- is unique due to the presence of the 2-methoxyphenoxyacetyl group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential bioactivity compared to other morpholine derivatives .
Properties
CAS No. |
148183-92-0 |
---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H17NO4/c1-16-11-4-2-3-5-12(11)18-10-13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 |
InChI Key |
OUTYRLUDFMQDHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCOCC2 |
Origin of Product |
United States |
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